molecular formula C35H33Cl3O9 B12734830 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butyl ester with (4-chloro-2-methylphenoxy)acetic acid and 3,6-dichloro-2-methoxybenzoic acid CAS No. 53028-33-4

9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butyl ester with (4-chloro-2-methylphenoxy)acetic acid and 3,6-dichloro-2-methoxybenzoic acid

Katalognummer: B12734830
CAS-Nummer: 53028-33-4
Molekulargewicht: 704.0 g/mol
InChI-Schlüssel: MLOBFSLMYLZWMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butyl ester with (4-chloro-2-methylphenoxy)acetic acid and 3,6-dichloro-2-methoxybenzoic acid” is a complex organic molecule that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butyl ester typically involves the esterification of 9H-Fluorene-9-carboxylic acid with butanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

For the preparation of the compound with (4-chloro-2-methylphenoxy)acetic acid and 3,6-dichloro-2-methoxybenzoic acid, a multi-step synthesis is required. This involves the formation of intermediate compounds through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure product quality and safety.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 9H-Fluorene-9-carboxylic acid, while reduction of the ester group can produce 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound can be used to study the interactions between different functional groups and biological molecules. Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.

Medicine

The compound and its derivatives may exhibit pharmacological properties, making them candidates for the development of new therapeutic agents. Research into their mechanism of action and biological activity is ongoing.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the ester and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The aromatic rings may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9H-Fluorene-9-carboxylic acid: A simpler analog without the ester and additional aromatic groups.

    9-Hydroxyfluorene-9-carboxylic acid: Similar structure but lacks the butyl ester group.

    4-Chloro-2-methylphenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the fluorene and ester groups.

    3,6-Dichloro-2-methoxybenzoic acid: Contains the dichlorobenzoic acid moiety but lacks the fluorene and ester groups.

Uniqueness

The uniqueness of 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butyl ester with (4-chloro-2-methylphenoxy)acetic acid and 3,6-dichloro-2-methoxybenzoic acid lies in its combination of multiple functional groups and aromatic rings

Eigenschaften

CAS-Nummer

53028-33-4

Molekularformel

C35H33Cl3O9

Molekulargewicht

704.0 g/mol

IUPAC-Name

butyl 9-hydroxyfluorene-9-carboxylate;2-(4-chloro-2-methylphenoxy)acetic acid;3,6-dichloro-2-methoxybenzoic acid

InChI

InChI=1S/C18H18O3.C9H9ClO3.C8H6Cl2O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-13-7-5(10)3-2-4(9)6(7)8(11)12/h4-11,20H,2-3,12H2,1H3;2-4H,5H2,1H3,(H,11,12);2-3H,1H3,(H,11,12)

InChI-Schlüssel

MLOBFSLMYLZWMA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.CC1=C(C=CC(=C1)Cl)OCC(=O)O.COC1=C(C=CC(=C1C(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.